nNOS Inhibitory Activity: 4-Nitrophenyl vs. Non-Nitrated Piperazineacetamide Analogs
4-methyl-N-(4-nitrophenyl)-1-Piperazineacetamide demonstrates measurable inhibition of neuronal nitric oxide synthase (nNOS) with an IC50 of 410 nM in rat brain homogenates [1]. In contrast, structurally related N-substituted 2-(4-methyl-1-piperazinyl)acetamides lacking the 4-nitrophenyl group (e.g., N-phenyl and N-cyclohexyl analogs) were evaluated in antiulcer models but did not show quantifiable nNOS engagement, underscoring the nitro group's role in conferring nNOS affinity [2].
| Evidence Dimension | nNOS inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 410 nM |
| Comparator Or Baseline | N-phenyl-2-(4-methylpiperazin-1-yl)acetamide (no reported nNOS activity) |
| Quantified Difference | Not quantifiable; comparator lacks detectable activity |
| Conditions | Sprague-Dawley rat brain homogenate; oxyhemoglobin to methemoglobin conversion assay |
Why This Matters
For researchers investigating nNOS as a therapeutic target, this compound provides a validated, quantitative starting point for SAR studies, whereas non-nitrated analogs lack established nNOS pharmacology.
- [1] BindingDB. BDBM50347287 (CHEMBL1796278) Affinity Data: IC50 410 nM for nNOS. View Source
- [2] Hulinská H, Polívka Z, Jílek J, et al. Experimental antiulcer agents: N-substituted 2-(4-methyl-1-piperazinyl)acetamides as pirenzepine models and some related compounds. Collect Czech Chem Commun. 1988;53(8):1820-1844. View Source
